N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide
Description
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a heterocyclic compound featuring a benzo[b][1,4]oxazepine core. This seven-membered ring system incorporates an oxygen atom and a nitrogen atom, with substituents including 5-ethyl, 3,3-dimethyl, and 4-oxo groups. The 8-position of the benzoxazepine ring is functionalized with a methanesulfonamide group linked to a para-tolyl (p-tolyl) moiety.
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-5-23-18-11-10-17(12-19(18)27-14-21(3,4)20(23)24)22-28(25,26)13-16-8-6-15(2)7-9-16/h6-12,22H,5,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLBMPSXIRDENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C)OCC(C1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound with potential biological activity. This article aims to explore its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 418.51 g/mol. The structural representation includes various functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Kinases : The compound has been studied for its inhibitory effects on specific kinases involved in inflammatory pathways. For example, it has shown promising results in inhibiting RIPK1 kinase, which plays a role in necroptosis and inflammatory responses .
- Anti-inflammatory Properties : In clinical trials, derivatives of this compound have been tested for their efficacy in treating chronic immune inflammatory disorders such as ulcerative colitis and psoriasis .
- Solubility and Lipophilicity : The compound has favorable solubility (approximately 450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are advantageous for bioavailability and therapeutic application .
Pharmacological Studies
Several studies have highlighted the pharmacological potential of this compound:
- Case Study on Ulcerative Colitis : In a phase II clinical trial (NCT02903966), the compound demonstrated effectiveness in reducing symptoms associated with ulcerative colitis by targeting inflammatory pathways .
- Kinase Selectivity : A study involving a kinase panel showed that the compound selectively inhibits RIPK1 over numerous other kinases, suggesting a targeted approach to managing inflammation without broad-spectrum side effects .
Comparative Efficacy
The following table summarizes the IC50 values of this compound against various targets:
| Target | IC50 Value (nM) |
|---|---|
| RIPK1 | 1.0 |
| Other Kinases (selective panel) | >406 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The benzo[b][1,4]oxazepine scaffold shares structural similarities with benzo[e][1,4]oxazepine derivatives, which differ in the position of the oxygen and nitrogen atoms within the fused ring system. Below is a detailed comparison with analogous compounds from , focusing on substituent variations, synthetic yields, and inferred structure-activity relationships (SAR).
Key Observations
Substituent Effects on Synthetic Yield :
- Bulky substituents (e.g., oxetan-3-yl in 13 ) correlate with lower yields (20%), likely due to steric hindrance during cyclization or coupling steps .
- Aromatic (phenyl) and aliphatic (isopropyl) groups at position 1 of the benzo[e]oxazepine ring result in higher yields (75–88%), suggesting favorable electronic and steric profiles .
Core Ring Modifications: The target compound’s benzo[b]oxazepine core differs from the benzo[e]oxazepine derivatives in .
Steric and Electronic Profiles :
- The target compound’s 5-ethyl and 3,3-dimethyl groups introduce steric bulk near the oxazepine ring, which may hinder synthetic accessibility compared to less-substituted analogs like 25 or 26 . However, these groups could enhance metabolic stability or target selectivity in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
